A Technical Guide to 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine: Properties, Synthesis, and Applications in Chemical R&D
A Technical Guide to 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine: Properties, Synthesis, and Applications in Chemical R&D
Introduction: The 1,3,5-triazine (s-triazine) core is a foundational heterocyclic scaffold that has garnered significant attention across the chemical sciences. Its planar, aromatic structure and, most importantly, the differential reactivity of its substituents have established it as a "privileged structure" in medicinal chemistry and a versatile linker in materials science.[1][2] This guide focuses on a specific, sterically hindered derivative: 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine. This compound is not merely another triazine; its two bulky tert-butyl groups impart unique steric and electronic properties, making it a highly valuable intermediate for synthesizing precisely engineered molecules. We will explore its fundamental properties, the logic behind its synthesis and reactivity, its practical applications in research, and the critical safety protocols required for its handling.
Part 1: Core Physicochemical Characteristics and Identifiers
2,4-Di-tert-butyl-6-chloro-1,3,5-triazine is a solid organic compound whose utility is defined by the interplay between its bulky, non-polar tert-butyl groups and the reactive chloro-substituent on the electron-deficient triazine ring.
| Identifier | Value | Source(s) |
| IUPAC Name | 2,4-ditert-butyl-6-chloro-1,3,5-triazine | [3] |
| CAS Number | 73084-03-4 | [3][4][5] |
| Molecular Formula | C₁₁H₁₈ClN₃ | [3] |
| Molecular Weight | 227.73 g/mol | Inferred from Formula |
| Canonical SMILES | CC(C)(C)C1=NC(Cl)=NC(C(C)(C)C)=N1 | [3][4] |
| InChI Key | VQGDXNFMWSFZSX-UHFFFAOYSA-N | [3][4] |
| Melting Point | 145 - 147 °C | |
| Boiling Point | 190 °C | |
| log P (Octanol/Water) | 0.512 |
Part 2: The Chemistry of Synthesis and Reactivity
The synthetic utility of chlorotriazines is rooted in the sequential and controllable nature of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atoms make the carbon atoms of the triazine ring highly electrophilic and thus susceptible to attack by nucleophiles. The reactivity of the C-Cl bonds is temperature-dependent; the first substitution can often be achieved at 0°C, the second at room temperature, and the third requires heating.[1][6] This differential reactivity is the cornerstone of triazine chemistry.
Caption: General principle of sequential substitution on a triazine core.
Protocol: Synthesis of 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine
This protocol is a representative method derived from established principles of triazine chemistry, specifically the reaction of cyanuric chloride with Grignard reagents.[4][7] The key is precise stoichiometric and temperature control to achieve di-substitution.
Methodology:
-
Reactor Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Initial Charge: Dissolve 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride, 1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Temperature Control: Cool the stirred solution to 0°C using an ice-salt bath. Precise temperature control is critical to prevent over-reaction and formation of the trisubstituted product.
-
Reagent Addition: Slowly add a solution of tert-butylmagnesium chloride in THF (2.0 eq) to the reaction mixture via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 5°C.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate). The goal is the consumption of the starting material and the mono-substituted intermediate.
-
Work-up: Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate or diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization from a suitable solvent like hexane to yield the final white solid product.
Caption: Step-by-step workflow for the synthesis of the title compound.
Part 3: Applications in Drug Discovery and Chemical Synthesis
While 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine is not typically an active pharmaceutical ingredient (API) itself, it serves as a crucial advanced intermediate. Its structure is ideal for creating libraries of compounds for high-throughput screening in drug discovery programs.
Core Utility:
-
Scaffold for Library Synthesis: The remaining chlorine atom is a reactive handle for introducing a wide variety of nucleophiles (amines, thiols, alcohols), allowing for the rapid generation of a diverse set of molecules from a common precursor.[6][8]
-
Steric Control: The two bulky tert-butyl groups provide a fixed, sterically demanding environment. In drug design, this can be exploited to probe specific binding pockets of target proteins, potentially enhancing selectivity and reducing off-target effects.
-
Modulation of Physicochemical Properties: The tert-butyl groups increase the lipophilicity of the molecule, a key parameter in modulating the absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug candidate.
Workflow: Library Synthesis for Kinase Inhibitor Screening
The following describes a self-validating workflow for using 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine to generate a focused library of potential kinase inhibitors, a common application for s-triazine cores.[1]
-
Reaction Setup: In a 96-well reaction block, dispense a stock solution of 2,4-Di-tert-butyl-6-chloro-1,3,5-triazine (1.0 eq) in a suitable solvent like N,N-Dimethylformamide (DMF).
-
Nucleophile Addition: To each well, add a different primary or secondary amine (1.1 eq) from a pre-prepared library of nucleophiles, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA, 1.5 eq).
-
Reaction: Seal the block and heat to 80-100°C for 12-18 hours to drive the substitution reaction to completion.
-
Analysis & Purification: An aliquot from each well is analyzed by LC-MS to confirm the formation of the desired product and assess purity. The bulk of the library can be purified using parallel HPLC.
-
Screening: The resulting purified compounds are formatted into plates for biological screening against a panel of kinases.
Caption: Workflow for generating a chemical library for drug screening.
Part 4: Critical Safety and Handling Protocols
2,4-Di-tert-butyl-6-chloro-1,3,5-triazine is a hazardous substance and must be handled with extreme care by trained personnel.
| Hazard Class | Description |
| Acute Toxicity (Inhalation) | Category 2: Fatal if inhaled. |
| Skin Corrosion | Category 1B: Causes severe skin burns and eye damage. |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed.[3] |
| Skin Sensitization | Sub-category 1A: May cause an allergic skin reaction. |
| Reactivity | Reacts violently with water. Forms explosive mixtures with air on intense heating. |
Mandatory Handling Procedures:
-
Ventilation: All manipulations must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9][10]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) and inspect them before use. Use proper glove removal technique.[10]
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[10]
-
Lab Coat: A flame-resistant lab coat and closed-toe shoes are required.
-
Respiratory Protection: For non-routine operations or potential exposure, a NIOSH-approved respirator is necessary.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[10][11]
-
Spill & Emergency Response: In case of a spill, evacuate the area. Avoid generating dust. Cover drains and collect the material carefully using non-sparking tools. For skin contact, immediately flush with plenty of water after removing contaminated clothing.[3] For eye contact, rinse cautiously with water for several minutes.[10] In all cases of exposure, seek immediate medical attention.
Conclusion
2,4-Di-tert-butyl-6-chloro-1,3,5-triazine is a powerful synthetic intermediate whose value lies in its predictable reactivity and the unique steric profile conferred by its tert-butyl groups. While its hazardous nature demands rigorous safety protocols, its capacity to serve as a cornerstone for combinatorial library synthesis makes it an indispensable tool for researchers in drug discovery and advanced materials development. Understanding its properties and the chemical principles governing its use allows scientists to strategically design and create novel molecules with tailored functions.
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PubChem, National Center for Biotechnology Information. N-tert-Butyl-6-chloro-N'-methyl-[4][9]triazine-2,4-diamine.
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